molecular formula C12H15BrO B13220512 1-(2-Bromophenyl)-3-methylcyclopentan-1-ol

1-(2-Bromophenyl)-3-methylcyclopentan-1-ol

Cat. No.: B13220512
M. Wt: 255.15 g/mol
InChI Key: CIUAYVJAYTUMNL-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-3-methylcyclopentan-1-ol is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a cyclopentanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-3-methylcyclopentan-1-ol typically involves the following steps:

    Cyclopentanone Formation: The brominated phenyl compound is then reacted with cyclopentanone under basic conditions to form the cyclopentanol structure. This step may involve the use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent cyclization reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution or sodium methoxide (NaOMe) for methoxy substitution.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Sodium azide (NaN3), sodium methoxide (NaOMe)

Major Products:

    Oxidation: Formation of 1-(2-Bromophenyl)-3-methylcyclopentanone

    Reduction: Formation of 1-(2-Phenyl)-3-methylcyclopentan-1-ol

    Substitution: Formation of 1-(2-Azidophenyl)-3-methylcyclopentan-1-ol or 1-(2-Methoxyphenyl)-3-methylcyclopentan-1-ol

Scientific Research Applications

1-(2-Bromophenyl)-3-methylcyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-3-methylcyclopentan-1-ol involves its interaction with molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects.

Comparison with Similar Compounds

    1-(2-Chlorophenyl)-3-methylcyclopentan-1-ol: Similar structure with a chlorine atom instead of bromine.

    1-(2-Fluorophenyl)-3-methylcyclopentan-1-ol: Similar structure with a fluorine atom instead of bromine.

    1-(2-Iodophenyl)-3-methylcyclopentan-1-ol: Similar structure with an iodine atom instead of bromine.

Uniqueness: 1-(2-Bromophenyl)-3-methylcyclopentan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs

Properties

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

1-(2-bromophenyl)-3-methylcyclopentan-1-ol

InChI

InChI=1S/C12H15BrO/c1-9-6-7-12(14,8-9)10-4-2-3-5-11(10)13/h2-5,9,14H,6-8H2,1H3

InChI Key

CIUAYVJAYTUMNL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(C2=CC=CC=C2Br)O

Origin of Product

United States

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